

Application Note: SN23862 Protocol for Primary Cell Culture Lysosome Enrichment

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular debris, and pathogens through the autophagy-lysosome pathway.[1][2][3] The study of lysosomal function and dysfunction is paramount in understanding various diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer.[3][4] The SN23862 protocol provides a robust method for the enrichment of intact lysosomes from primary cell cultures, enabling downstream applications such as proteomics, enzyme activity assays, and investigation of signaling pathways.[5] This protocol utilizes a differential centrifugation followed by a density gradient centrifugation approach to isolate a highly enriched lysosomal fraction.[1]

Data Presentation

The following tables summarize the key quantitative parameters of the **SN23862** protocol for reproducible and consistent results.

Table 1: Reagent Volumes for Cell Pellet Processing



Parameter	Value
Starting Cell Pellet	~2 x 10 ⁷ cells[1][6]
Lysosome Enrichment Reagent A	800 μL[5]
Lysosome Enrichment Reagent B	800 μL[5]

Table 2: Centrifugation Parameters

Step	Speed (g)	Time (minutes)	Temperature (°C)
Cell Pelletting	600 x g	10	4
Low-Speed Centrifugation (Post-homogenization)	500 x g	10	4[1][5][6]
High-Speed Centrifugation (Lysosome Pellet)	18,000 x g	30	4[1][5]
Ultracentrifugation (Density Gradient)	145,000 x g	120	4[1][6]

Experimental Protocols

This section provides a detailed methodology for the enrichment of lysosomes from primary cell cultures using the **SN23862** protocol.

Materials:

- Lysosome Enrichment Reagent A
- Lysosome Enrichment Reagent B
- OptiPrep™ Density Gradient Medium
- Phosphate Buffered Saline (PBS)



- Protease Inhibitor Cocktail
- Dounce homogenizer
- Microcentrifuge tubes
- Ultracentrifuge and compatible tubes

Protocol:

- Cell Pellet Preparation:
 - Harvest approximately 2 x 10⁷ primary cells and pellet them by centrifugation at 600 x g for 10 minutes at 4°C.[1][6]
 - Carefully discard the supernatant.
 - Wash the cell pellet with ice-cold PBS and centrifuge again at 600 x g for 5 minutes at 4°C.
 - Discard the supernatant.
- Cell Lysis and Homogenization:
 - Resuspend the cell pellet in 800 µL of ice-cold Lysosome Enrichment Reagent A supplemented with protease inhibitors.[5]
 - Incubate on ice for 2 minutes.[1]
 - Transfer the cell suspension to a pre-chilled Dounce homogenizer.
 - Homogenize the cells with 20-30 strokes on ice to ensure efficient lysis.[1] Lysis efficiency can be monitored by microscopy.[5]
- Initial Fractionation:
 - Transfer the homogenate to a new microcentrifuge tube.

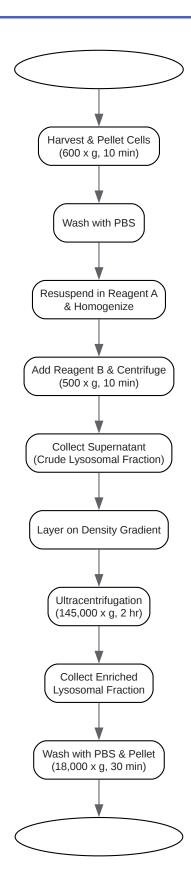


- Add 800 μL of Lysosome Enrichment Reagent B and mix by inverting the tube several times.[5] Do not vortex.
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[1][5][6]
- Carefully collect the supernatant, which contains the crude lysosomal fraction, and transfer it to a new tube. Keep on ice.
- Density Gradient Centrifugation:
 - Prepare a discontinuous density gradient using a density gradient medium.
 - Carefully layer the supernatant containing the crude lysosomal fraction onto the top of the density gradient.
 - Centrifuge the gradient at 145,000 x g for 2 hours at 4°C in an ultracentrifuge.[1][6]
- · Collection of Enriched Lysosomes:
 - Following ultracentrifugation, the lysosomal fraction will be visible as a distinct band.
 - Carefully aspirate and collect the lysosomal band.
 - To wash the enriched lysosomes, dilute the collected fraction with 2-3 volumes of PBS and centrifuge at 18,000 x g for 30 minutes at 4°C.[1][5]
 - Discard the supernatant and the resulting pellet contains the enriched lysosomes.

Visualizations

Diagram 1: Experimental Workflow for Lysosome Enrichment



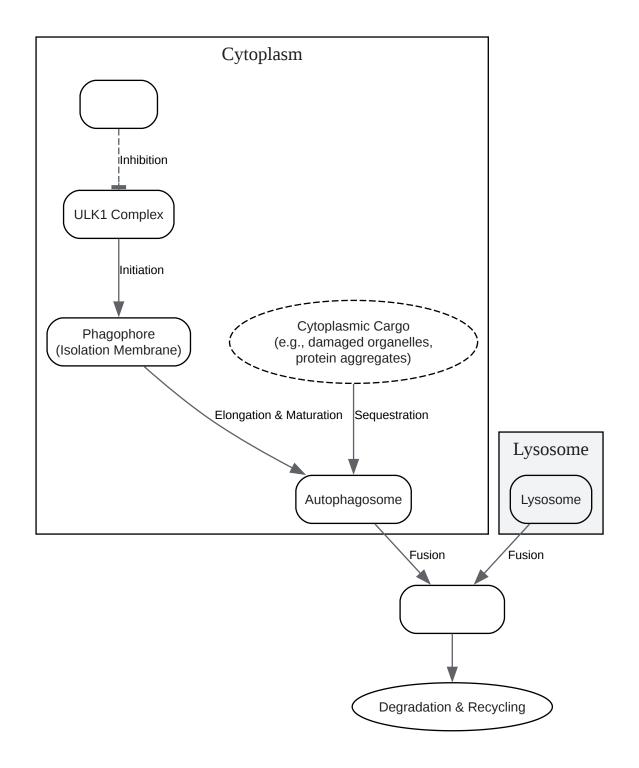


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Caption: Workflow of the **SN23862** protocol for lysosome enrichment.



Diagram 2: The Autophagy-Lysosome Signaling Pathway



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Caption: Overview of the autophagy-lysosome degradation pathway.



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